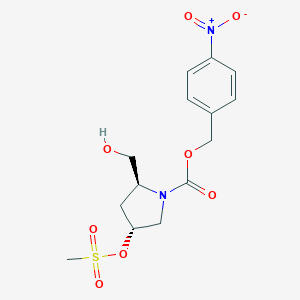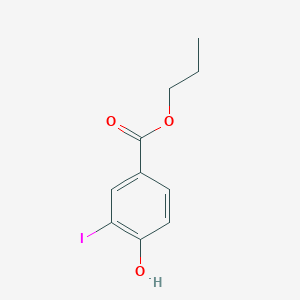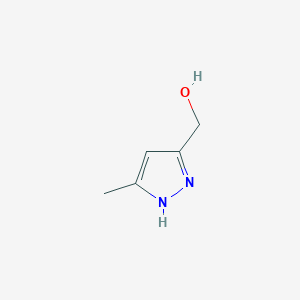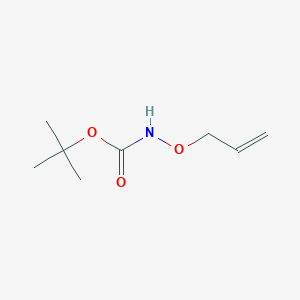
N-Boc-O-allylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-O-allylhydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydroxylamine, which is a highly reactive and versatile molecule. N-Boc-O-allylhydroxylamine is a stable derivative of hydroxylamine that has shown promise in several scientific studies.
Mecanismo De Acción
The mechanism of action of N-Boc-O-allylhydroxylamine is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various reactions. The allyl group in the molecule can undergo various reactions, including oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
N-Boc-O-allylhydroxylamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate toxicity in some studies, and caution should be exercised when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Boc-O-allylhydroxylamine is its stability, which makes it easier to handle and store compared to hydroxylamine. It is also a versatile reagent that can be used in various organic reactions. However, one of the limitations of this compound is its moderate toxicity, which requires caution when handling it in the laboratory.
Direcciones Futuras
There are several future directions for the study of N-Boc-O-allylhydroxylamine. One of the most promising areas of research is in the development of new synthetic methods using this compound as a reagent. It can also be used in the synthesis of novel compounds with potential applications in various fields, including medicine and materials science. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of N-Boc-O-allylhydroxylamine involves the reaction of N-Boc-hydroxylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure N-Boc-O-allylhydroxylamine.
Aplicaciones Científicas De Investigación
N-Boc-O-allylhydroxylamine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a reagent in several organic reactions, including the synthesis of β-lactams, α-amino acids, and other nitrogen-containing compounds.
Propiedades
Número CAS |
195708-27-1 |
|---|---|
Nombre del producto |
N-Boc-O-allylhydroxylamine |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
tert-butyl N-prop-2-enoxycarbamate |
InChI |
InChI=1S/C8H15NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) |
Clave InChI |
WJDMEFFCDTZGCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC=C |
SMILES canónico |
CC(C)(C)OC(=O)NOCC=C |
Sinónimos |
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)
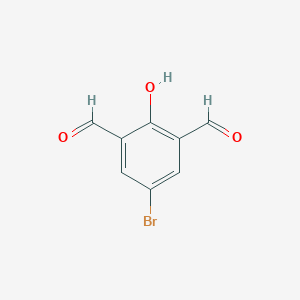
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)

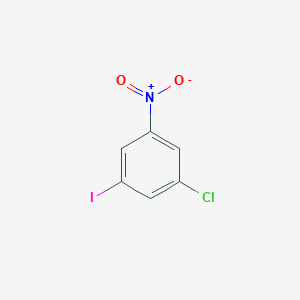
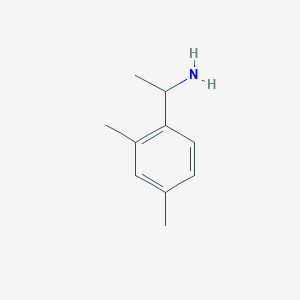
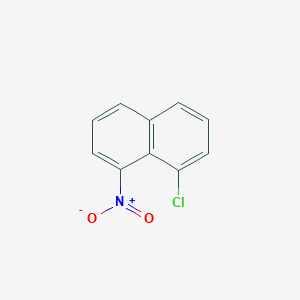
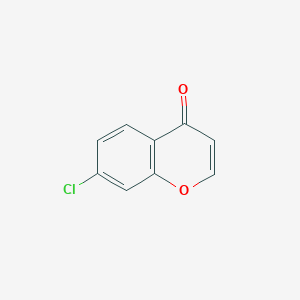
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
